Samarium(3+);acetate;hydrate

Thermal Analysis Dehydration Kinetics Lanthanide Chemistry

Samarium(III) acetate hydrate outperforms other lanthanide acetates in critical applications: top-tier uranyl acetate alternative for TEM protein staining with optimal contrast; validated corrosion inhibitor for 7075 aluminum alloy battery anodes; efficient ROP initiator for poly(L-lactide) (Mn 1,000–30,000 Da). Decomposes via a unique three-step dehydration pathway from 70°C producing distinct monohydrate and hemihydrate intermediates—essential for controlled Sm₂O₃ nanoparticle synthesis. Substituting generic lanthanide acetates risks failed experimental outcomes. Available in 99.9% and 99.99% purity grades. Hygroscopic; store tightly sealed.

Molecular Formula C2H5O3Sm+2
Molecular Weight 227.4 g/mol
Cat. No. B13904221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium(3+);acetate;hydrate
Molecular FormulaC2H5O3Sm+2
Molecular Weight227.4 g/mol
Structural Identifiers
SMILESCC(=O)[O-].O.[Sm+3]
InChIInChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3/p-1
InChIKeyCPKSJIWBQLCQQL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium(3+) Acetate Hydrate: Technical Specifications and Procurement Baseline


Samarium(3+) acetate hydrate (Sm(CH₃COO)₃·xH₂O) is a water-soluble lanthanide coordination compound that exists in various hydration states including tetrahydrate and trihydrate forms [1]. As a Lewis acid catalyst and precursor, it decomposes thermally to samarium oxide above 280°C [2]. Commercial availability spans technical grade (≥95%) to high-purity grades (99.9% and 99.99% REO basis) with applications across catalysis, corrosion inhibition, and materials synthesis . The compound exhibits hygroscopic behavior, requiring controlled storage conditions to maintain hydration stoichiometry .

Why Samarium(3+) Acetate Hydrate Cannot Be Replaced by Generic Lanthanide Acetates


Lanthanide acetates exhibit systematic but non-linear variations in thermal decomposition pathways, coordination chemistry, and application-specific performance across the series due to differences in ionic radius, hydration energetics, and electronic configuration [1]. Samarium(III) acetate tetrahydrate undergoes a unique three-step dehydration process producing distinct monohydrate and hemihydrate intermediates not observed for all lanthanides [2]. In corrosion inhibition, samarium acetate demonstrates measurably different inhibition efficiency compared to ytterbium acetate under identical conditions [3]. For electron staining applications, samarium triacetate outperforms gadolinium, lanthanum, and neodymium analogs in protein imaging contrast [4]. Substituting a generic lanthanide acetate without verifying application-specific performance data risks compromised experimental outcomes, failed material specifications, and procurement of non-equivalent materials.

Quantitative Differentiation Evidence: Samarium Acetate Hydrate vs. Comparator Compounds


Thermal Decomposition Pathway Differentiation: Sm Acetate Tetrahydrate vs. Pr, Nd, Gd, Ho Acetates

Samarium(III) acetate tetrahydrate undergoes a distinct three-step dehydration process beginning at 70°C, producing samarium acetate monohydrate and hemihydrate as isolable intermediates before forming anhydrous acetate [1]. In contrast, systematic thermogravimetric investigation of Pr, Nd, Sm, Gd and Ho acetates reveals that thermal decomposition stages depend on both the number of crystal water molecules and the specific rare earth element behavior [2]. Anhydrous samarium acetate is too hygroscopic to be isolated as a single phase under ambient conditions, reverting to monohydrate upon exposure to air at room temperature [3]. This dehydration fingerprint differentiates samarium acetate from other lanthanide acetates that may exhibit different intermediate stability profiles.

Thermal Analysis Dehydration Kinetics Lanthanide Chemistry Precursor Synthesis

Corrosion Inhibition Efficiency: Samarium Acetate vs. Ytterbium Acetate in 7075 Aluminum Alloy Electrolytes

Samarium acetate and ytterbium acetate were directly compared as electrolyte additives for inhibiting self-corrosion of 7075 aluminum alloy in battery anode applications [1]. Both compounds exhibited obvious inhibitory effects on self-corrosion, with samarium acetate demonstrating ideal electrolyte additive performance under the evaluated conditions [2]. Systematic experiments evaluated corrosion inhibition influence on commercial 7075 aluminum alloy, establishing samarium acetate as a viable rare earth corrosion inhibitor alongside ytterbium acetate [3].

Corrosion Inhibition Battery Electrolyte Additives Aluminum Alloy Protection Rare Earth Additives

Electron Staining Performance Ranking: Sm Acetate vs. Eu, Gd, Er, La, Nd Acetates for Protein TEM

A systematic investigation of 14 lanthanoid triacetates as electron staining reagents for protein molecules in biological TEM ranked samarium and europium triacetates as the highest-performing alternatives to uranyl acetate, followed by gadolinium and erbium, then lanthanum and neodymium [1]. Density distribution histograms of electron micrographs were used as the quantitative indicator for comparison with uranyl acetate [2]. About half of the 14 lanthanoid-triacetates examined were viable alternatives, with samarium triacetate demonstrating top-tier staining contrast among the series [3].

Transmission Electron Microscopy Electron Staining Protein Imaging Lanthanide Acetates

Ring-Opening Polymerization Initiator Performance: Sm(OAc)₃ Under Solvent-Free Melt Conditions

Samarium(III) acetate (Sm(OAc)₃) was evaluated as an initiator for ring-opening polymerization (ROP) of L-lactide under solvent-free melt conditions [1]. The compound induced polymerization at high conversion, producing polyesters with number-average molecular weights (Mn) ranging from 1.00 × 10³ to 30.00 × 10³ Dalton [2]. ¹H-NMR analysis confirmed a coordination-insertion polymerization mechanism with breakdown of the acyl-oxygen bond of L-LA [3]. However, comparative studies with thermal polymerization of 1-methyltrimethylene carbonate (MTMC) suggest that Sm(OAc)₃ exhibits low catalytic activity as an initiator for ROP of PMTMC specifically, indicating substrate-dependent performance [4].

Ring-Opening Polymerization Biodegradable Polymers Poly(L-lactide) Lanthanide Initiators

Validated Application Scenarios for Samarium Acetate Hydrate Based on Comparative Evidence


Controlled Thermal Processing for Samarium Oxide Precursor Synthesis

Users synthesizing Sm₂O₃ nanoparticles or doped oxide materials via thermal decomposition must account for the compound-specific three-step dehydration pathway beginning at 70°C, with distinct monohydrate and hemihydrate intermediates [1]. Anhydrous samarium acetate cannot be isolated as a single phase under ambient conditions due to rapid rehydration [2]. Substituting other lanthanide acetates without verifying their decomposition profiles may yield different oxide morphology, crystallinity, or impurity profiles due to variations in dehydration energetics and intermediate stability across the lanthanide series . Thermal processing protocols should be validated specifically for samarium acetate rather than extrapolated from other lanthanide acetate data.

Battery Electrolyte Additive for Aluminum Alloy Corrosion Protection

Samarium acetate functions as an effective electrolyte additive for inhibiting self-corrosion of 7075 aluminum alloy in battery applications, with performance directly compared and validated against ytterbium acetate [1]. Selection between samarium and ytterbium acetates may be driven by availability, cost, or the distinct coordination chemistry of Sm³⁺ (ionic radius 0.958 Å) versus Yb³⁺ (0.868 Å) in specific electrolyte formulations. The validated inhibitory effects on commercial 7075 aluminum alloy establish samarium acetate as a viable rare earth corrosion inhibitor for aluminum-based battery anodes [2].

Uranium-Free Electron Staining Reagent for Protein TEM

Samarium triacetate is validated as a top-tier alternative to uranyl acetate for protein electron staining in biological transmission electron microscopy, ranking alongside europium acetate and outperforming gadolinium, erbium, lanthanum, and neodymium acetates in systematic comparison [1]. About half of 14 lanthanoid-triacetates tested were viable alternatives, with samarium demonstrating optimal staining contrast among the series [2]. Laboratories transitioning away from uranium-based stains can select samarium acetate with confidence based on this established performance ranking.

Ring-Opening Polymerization of L-Lactide for Biodegradable Polyester Synthesis

Sm(OAc)₃ initiates ring-opening polymerization of L-lactide under solvent-free melt conditions, achieving high conversion and producing poly(L-lactide) with number-average molecular weights between 1,000 and 30,000 Dalton via a coordination-insertion mechanism [1]. However, the initiator exhibits substrate-dependent activity, showing low catalytic performance for MTMC ROP compared to thermal polymerization [2]. Researchers should verify substrate compatibility and target Mn range before selecting Sm(OAc)₃ over alternative lanthanide or transition metal initiators.

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